ONO-9780307: A Technical Guide to its LPA1 Receptor Antagonist Mechanism of Action
ONO-9780307: A Technical Guide to its LPA1 Receptor Antagonist Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
ONO-9780307 is a potent and selective antagonist of the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor implicated in a variety of physiological and pathological processes, notably fibrosis. This technical guide provides an in-depth overview of the mechanism of action of ONO-9780307, detailing its interaction with the LPA1 receptor, its impact on downstream signaling pathways, and its effects in preclinical models. This document synthesizes key in vitro and in vivo data, outlines experimental methodologies, and presents visual representations of the underlying molecular interactions and experimental workflows to serve as a comprehensive resource for researchers in the field.
Introduction to LPA1 Receptor and ONO-9780307
Lysophosphatidic acid (LPA) is a bioactive phospholipid that exerts its effects through a family of six G protein-coupled receptors (GPCRs), designated LPA1-6. The LPA1 receptor is widely expressed and has been shown to play a significant role in cell proliferation, migration, and survival. Dysregulation of the LPA-LPA1 signaling axis has been linked to the pathogenesis of various diseases, with a particularly strong association with fibrotic conditions such as idiopathic pulmonary fibrosis (IPF).
ONO-9780307 is a small molecule, synthetic organic compound that acts as a competitive antagonist of the LPA1 receptor. Its high affinity and selectivity for LPA1 make it a valuable tool for investigating the physiological roles of this receptor and a promising therapeutic candidate for the treatment of fibrotic diseases.
Mechanism of Action
ONO-9780307 exerts its pharmacological effect by directly competing with the endogenous ligand, LPA, for binding to the LPA1 receptor.
Molecular Interaction with the LPA1 Receptor
ONO-9780307 binds to the orthosteric site of the LPA1 receptor, the same binding pocket utilized by LPA and other agonists. Structural studies have revealed that the binding of ONO-9780307 stabilizes the receptor in an inactive conformation. A key aspect of this antagonism is the prevention of the inward movement of the transmembrane helix 7 (TM7). This conformational change is a critical step in the activation of the receptor and the subsequent engagement of downstream G proteins. By locking the receptor in an inactive state, ONO-9780307 effectively blocks the initiation of LPA-induced signaling cascades.
Downstream Signaling Pathways
The LPA1 receptor couples to three main families of heterotrimeric G proteins: Gαi/o, Gαq/11, and Gα12/13. Activation of these pathways by LPA leads to a diverse range of cellular responses. ONO-9780307, by preventing LPA1 receptor activation, inhibits these downstream signaling events.
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Gαi/o Pathway: This pathway, upon activation, leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. It also activates the Ras-MAPK pathway, promoting cell proliferation.
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Gαq/11 Pathway: Activation of this pathway stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
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Gα12/13 Pathway: This pathway activates RhoA, a small GTPase that plays a central role in regulating the actin cytoskeleton, leading to stress fiber formation, cell contraction, and migration.
The following diagram illustrates the LPA1 receptor signaling pathways and the point of inhibition by ONO-9780307.
Quantitative Data
The following tables summarize the available quantitative data for ONO-9780307.
Table 1: In Vitro Activity
| Parameter | Value | Species | Assay | Reference |
| IC50 | 2.7 nM | Human | LPA1 Receptor Binding | [1] |
| Kd | ~10 nM | Human | Back-scattering Interferometry |
Note: Specific preclinical pharmacokinetic and in vivo dose-response data for ONO-9780307 are not publicly available in the searched literature. The tables below are structured to accommodate such data when it becomes available.
Table 2: Preclinical Pharmacokinetics (Data Not Available)
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) |
| Mouse | Oral | - | - | - | - | - | - |
| Rat | Oral | - | - | - | - | - | - |
| Dog | Oral | - | - | - | - | - | - |
| Monkey | Oral | - | - | - | - | - | - |
Table 3: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model (Data Not Available)
| Species | Treatment | Dose (mg/kg/day) | Route | Primary Endpoint | Result |
| Mouse | ONO-9780307 | - | Oral | Lung Collagen Content | - |
| Mouse | ONO-9780307 | - | Oral | Ashcroft Fibrosis Score | - |
| Mouse | ONO-9780307 | - | Oral | Inflammatory Cell Infiltration | - |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Assays
This assay measures the ability of a compound to inhibit LPA-induced increases in intracellular calcium concentration, a hallmark of Gαq/11 pathway activation.
